Sambunigrin
Description
Historical Discovery and Nomenclature
Sambunigrin, first isolated in 1905 by French researchers Jean Louis Léon Guignard and Émile Bourquelot, derives its name from its botanical source, Sambucus nigra (European elderberry), and the Latin suffix -igrin denoting its glycosidic nature. The term "this compound" entered scientific literature through early 20th-century French publications, reflecting its stereochemical distinction from the diastereomer prunasin. Guignard and Bourquelot demonstrated that enzymatic hydrolysis of 1 kg of fresh elderberry leaves releases up to 126 mg of hydrogen cyanide (HCN), establishing its role as a cyanogenic glycoside.
Phytochemical Significance in Plant Defense
As a cyanogenic glycoside, this compound serves as a critical two-component defense system in Sambucus nigra. Upon tissue damage, β-glucosidases hydrolyze this compound into glucose, benzaldehyde, and toxic HCN, deterring herbivores. Specialized insects like Zygaena filipendulae larvae circumvent this defense through high feeding rates, alkaline gut environments (pH > 9) that inhibit plant β-glucosidases, and non-disruptive leaf-snipping feeding patterns. In contrast, non-adapted herbivores suffer HCN-induced cytochrome c oxidase inhibition, disrupting cellular respiration.
Table 1: Key Defense Mechanisms Against this compound Toxicity
| Mechanism | Organism | Effect on this compound |
|---|---|---|
| Alkaline midgut lumen | Zygaena filipendulae | Inactivates plant β-glucosidases |
| Leaf-snipping behavior | Lepidopteran larvae | Prevents enzyme-substrate mixing |
| Detoxification pathways | Generalist herbivores | Metabolizes HCN via rhodanese |
Chemical Classification and Structural Relationships
This compound (C₁₄H₁₇NO₆; IUPAC: (2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile) belongs to the cyanogenic glycoside class, characterized by a β-D-glucopyranose unit linked to an (S)-mandelonitrile aglycone. Its diastereomer, (R)-prunasin, differs in the configuration of the mandelonitrile chiral center (Table 2).
Table 2: Structural Comparison of this compound and Prunasin
| Property | This compound | Prunasin |
|---|---|---|
| Aglycone configuration | (S)-mandelonitrile | (R)-mandelonitrile |
| Natural occurrence | Sambucus nigra leaves | Prunus serotina bark |
| Enzymatic hydrolysis | Releases (S)-HCN | Releases (R)-HCN |
| Glycosidic bond | β-1,4 linkage | β-1,4 linkage |
The compound’s stability relies on compartmentalization: in intact tissues, this compound remains segregated from β-glucosidases. Structural analyses via HPLC-MS/MS reveal that its cyanogenic activity depends on the stereospecific interaction between the glycoside and plant β-glucosidases. Recent UHPLC methods achieve baseline separation (resolution R = 1.3) of this compound and prunasin using C18 columns with 0.1% formic acid mobile phases.
Properties
IUPAC Name |
(2S)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSZEJFBGODIJW-YOVYLDAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912912 | |
| Record name | Sambunigrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sambunigrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034981 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99-19-4 | |
| Record name | Sambunigrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sambunigrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sambunigrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAMBUNIGRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UZJ2ZO1HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sambunigrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034981 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151 - 152 °C | |
| Record name | Sambunigrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034981 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sambunigrin can be synthesized through the glycosylation of mandelonitrile with glucose. The reaction typically involves the use of a glycosyl donor and an appropriate catalyst under controlled conditions to ensure the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly elderberry leaves. The extraction process includes maceration of the plant material followed by solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound .
Types of Reactions:
Oxidation: this compound can be oxidized to form benzaldehyde and hydrogen cyanide.
Reduction: Reduction of this compound can lead to the formation of mandelonitrile.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucosidase.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Hydrogen cyanide, glucose, and benzaldehyde.
Oxidation: Benzaldehyde and hydrogen cyanide.
Reduction: Mandelonitrile.
Scientific Research Applications
Chemical and Biological Research
1. Model Compound in Chemistry
Sambunigrin serves as a model compound for studying cyanogenic glycosides and their hydrolysis mechanisms. Researchers utilize it to investigate the chemical behavior of these compounds, particularly their enzymatic breakdown into hydrogen cyanide (HCN) .
2. Plant Defense Mechanism Studies
In biological research, this compound is studied for its role in plant defense against herbivores. Its ability to release cyanide upon hydrolysis serves as a deterrent to potential threats, making it a focal point in understanding plant-herbivore interactions .
Pharmacological Applications
1. Traditional Medicine
this compound has been traditionally used in folk medicine for its purported immune-boosting properties. While it is included in various over-the-counter products claiming to support immune health and alleviate cold symptoms, these uses have not received FDA approval .
2. Antioxidant and Anti-Inflammatory Properties
Recent studies suggest this compound may exhibit antioxidant and anti-inflammatory effects. Extracts from elderberry have shown potential in reducing inflammation markers in animal models, indicating possible therapeutic benefits .
Industrial Applications
1. Functional Foods and Dietary Supplements
this compound is explored for its bioactive properties in the food industry, particularly in developing functional foods and dietary supplements. Its presence in elderberry extracts is often marketed for health benefits .
Data Summary
The following table summarizes key findings related to this compound concentrations across different parts of the elderberry plant:
| Plant Part | Concentration (µg/g) | Source |
|---|---|---|
| Fresh Berries | 0.08 – 0.77 | Senica et al. |
| Processed Juice | 10.6 | Koss-Mikolajczyk et al. |
| Elder Leaves | 27.68 – 209.61 | Senica et al. |
| Flowers | 1.23 – 18.88 | Senica et al. |
Case Studies
1. Detection and Quantification Techniques
A study developed a novel ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous separation and quantification of this compound along with other cyanogenic glycosides from elderberry samples . This method enhances the accuracy of detecting this compound levels in various products.
2. Toxicological Studies
Research on the toxic effects of this compound has highlighted its potential risks due to cyanide release upon ingestion. Understanding these mechanisms is crucial for assessing the safety of elderberry products .
Mechanism of Action
Sambunigrin exerts its effects through the release of hydrogen cyanide upon enzymatic hydrolysis. The enzyme β-glucosidase catalyzes the hydrolysis of this compound, resulting in the formation of hydrogen cyanide, glucose, and benzaldehyde . Hydrogen cyanide inhibits cellular respiration by binding to cytochrome c oxidase, preventing the utilization of oxygen by cells .
Comparison with Similar Compounds
Biological Activity
Sambunigrin, a cyanogenic glycoside found predominantly in the elderberry plant (Sambucus nigra), has garnered attention for its biological activities, including potential anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.
This compound is structurally similar to other cyanogenic glycosides such as prunasin and amygdalin. It is known to release hydrogen cyanide upon hydrolysis, which can be toxic in high concentrations. The typical concentration of this compound in elderberry fruits is approximately 0.3-0.4 mg/g dry matter, while older leaves can contain up to 20.7 mg/g dry matter .
Biological Activities
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that elderberry extracts containing this compound can inhibit the production of reactive oxygen species (ROS) in human cell lines, thereby preventing oxidative stress-induced damage .
2. Anti-Inflammatory Effects
this compound has demonstrated notable anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7), this compound-rich extracts reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 50% . Furthermore, oral administration of Sambucus nigra extracts in animal models resulted in decreased neutrophil migration and reduced levels of inflammatory markers .
3. Anticancer Potential
this compound's potential as an anticancer agent has been explored through various studies. For instance, extracts rich in this compound were shown to inhibit the proliferation of human hepatoma (HepG2) and colon adenocarcinoma (Caco-2) cells by inducing apoptosis and reducing cell viability under oxidative stress conditions .
Case Study 1: In Vivo Anti-Inflammatory Effects
In a study by Santin et al., male mice were administered Sambucus nigra extract at varying doses (30 to 600 mg/kg) to assess its anti-inflammatory effects against carrageenan-induced paw edema. Results indicated a dose-dependent reduction in paw swelling and pro-inflammatory cytokine levels, highlighting this compound's efficacy as an anti-inflammatory agent .
Case Study 2: Antioxidant Activity
A comparative analysis of elderberry extracts revealed that this compound contributes significantly to the antioxidant capacity of these extracts. The study utilized DPPH and ABTS assays to quantify radical scavenging activity, confirming that this compound-rich extracts exhibited superior antioxidant properties compared to extracts with lower concentrations of this compound .
Data Tables
| Compound | Concentration (mg/g dry matter) | Biological Activity |
|---|---|---|
| This compound | 0.3 - 20.7 | Antioxidant, Anti-inflammatory |
| Prunasin | Below detection limit | Noted for similar properties |
| Amygdalin | Below detection limit | Toxicity potential |
Research Findings
Recent advancements in analytical techniques such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have facilitated the quantification of this compound in various plant samples. A study developed a method for simultaneous separation and quantification of this compound alongside other cyanogenic glycosides, enhancing our understanding of its distribution in elderberry plants .
Q & A
Q. What are the standard analytical methods for quantifying Sambunigrin in plant extracts, and how can researchers ensure methodological rigor?
this compound quantification typically employs reverse-phase ultra-high-performance liquid chromatography coupled with electrospray ionization mass spectrometry (RP-UHPLC-ESI-MS) due to its sensitivity for cyanogenic glycosides . To ensure rigor:
- Calibrate instruments using certified reference standards.
- Validate methods with spike-recovery experiments (e.g., 80–120% recovery rates).
- Report limits of detection (LOD) and quantification (LOQ) to contextualize sensitivity.
- Cross-validate with spectrophotometric assays for total cyanogenic content .
Q. How do this compound concentrations vary across Sambucus species and cultivars, and what factors influence these differences?
this compound levels depend on genetic (cultivar) and environmental factors:
- Cultivar: Sambucus nigra cv. Haschberg showed 19.04 µg/mL in juice, while cv. Sampo had 0.96 µg/mL .
- Geographic origin: Wild-harvested elderberries often exhibit higher this compound than cultivated varieties due to stress-induced cyanogenesis .
- Extraction method: Cold pressing preserves this compound better than thermal processing, which may degrade glycosides .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound extraction protocols while minimizing co-extraction of interfering compounds?
RSM enables multivariate optimization:
- Design experiments using central composite design (CCD) to test solvent polarity, extraction time, and temperature.
- Model interactions via quadratic equations (e.g., Figure 4 in ).
- Prioritize solvents like methanol-water mixtures (70:30 v/v) for balanced polarity.
- Validate with ANOVA to identify significant factors (p < 0.05) and lack-of-fit tests .
Q. How can researchers resolve contradictions between this compound’s reported bioactivity (e.g., antioxidant potential) and its toxicity in pharmacological studies?
Address contradictions through:
- Dose-response studies : Establish thresholds for therapeutic vs. toxic effects (e.g., LC50 in cell lines).
- Comparative analysis : Compare cultivars with high bioactivity (e.g., Haschberg’s polyphenols) and low this compound to isolate confounding factors .
- Mechanistic studies : Use gene knockout models to differentiate this compound-specific effects from synergies with other phytochemicals .
Q. What strategies ensure reproducibility in this compound research, particularly in metabolite profiling and bioassay design?
Reproducibility requires:
- Standardized protocols : Document extraction parameters (e.g., sonication frequency, solvent-to-mass ratio) as per Beilstein Journal guidelines .
- Reference materials : Use in-house controls (e.g., certified elderberry extracts) for inter-laboratory comparisons.
- Open data practices : Share raw chromatograms, mass spectra, and bioassay datasets in supplementary materials .
Q. How can genomic and transcriptomic data be integrated with phytochemical analysis to elucidate this compound biosynthesis pathways in Sambucus species?
Methodological integration involves:
- RNA sequencing : Identify candidate genes (e.g., cytochrome P450s, glycosyltransferases) in this compound-producing tissues.
- Metabolite correlation networks : Use weighted gene co-expression network analysis (WGCNA) to link gene clusters with this compound accumulation .
- CRISPR-Cas9 validation : Knock out putative biosynthetic genes and quantify this compound changes via UHPLC .
Data Contradiction & Synthesis
Q. How should researchers address conflicting reports on this compound’s stability during food processing (e.g., pasteurization vs. fermentation)?
- Controlled degradation studies : Compare thermal (90°C, 5 min) and enzymatic (β-glucosidase) treatments to quantify this compound hydrolysis products .
- Kinetic modeling : Fit degradation data to first-order models (k = 0.05 min⁻¹) to predict shelf-life impacts .
- Meta-analysis : Aggregate data from peer-reviewed studies using PRISMA guidelines to identify consensus thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
